N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the alanine backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine typically involves the protection of the amino group of 3-fluoro-N-methyl-D-alanine with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the reaction temperature is maintained at ambient conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound efficiently . This method is more sustainable and versatile compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or deep eutectic solvents such as choline chloride/p-toluenesulfonic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine . The fluorine atom and methyl group can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-3-fluoro-D-alanine
- N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
- N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-D-alanine
Uniqueness
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds . The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
918409-12-8 |
---|---|
Molekularformel |
C9H16FNO4 |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
(2S)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
FFBDRDXWIXEMGM-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CF)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.